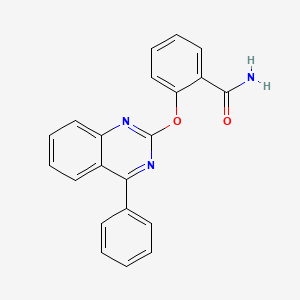![molecular formula C18H19ClN2O6S B7680520 [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B7680520.png)
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CA IX). CA IX is a transmembrane protein that is overexpressed in many solid tumors and is associated with tumor progression and metastasis. Inhibition of CA IX activity by [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate leads to a decrease in tumor cell proliferation, invasion, and migration. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase IX (CA IX), leading to a decrease in tumor cell proliferation, invasion, and migration. In addition, [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in the treatment of inflammatory and neurodegenerative disorders. In vivo studies have shown that this compound has neuroprotective effects and may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate in lab experiments include its well-established synthesis method and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to establish its safety and efficacy in humans.
Future Directions
There are several future directions for the study of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate. First, further studies are needed to establish the safety and efficacy of this compound in humans. Second, the potential use of this compound in combination with other therapeutic agents should be explored. Third, the development of novel delivery systems for this compound may enhance its therapeutic potential. Fourth, the potential use of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate as a diagnostic tool for the detection of tumors expressing carbonic anhydrase IX should be investigated. Finally, the potential use of this compound in other diseases such as diabetes and obesity should be explored.
Synthesis Methods
The synthesis of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with N-[(4-methoxyphenyl)methyl]glycine in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is purified by column chromatography to obtain the final compound.
Scientific Research Applications
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and is associated with tumor progression and metastasis. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, studies have shown that [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate has neuroprotective effects and may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[1-[(4-methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O6S/c1-11(17(22)21-10-12-3-6-14(26-2)7-4-12)27-18(23)13-5-8-15(19)16(9-13)28(20,24)25/h3-9,11H,10H2,1-2H3,(H,21,22)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQINDWHEVREES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)OC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(4-Ethoxyphenoxy)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7680450.png)
![4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7680468.png)
![N-[3-[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680475.png)
![N-(2-benzoylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7680478.png)
![N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680486.png)
![3,4,5-triethoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680497.png)

![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B7680516.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)